molecular formula C5H9IO B8221619 3-Iodo-2,2-dimethyloxetane

3-Iodo-2,2-dimethyloxetane

Cat. No.: B8221619
M. Wt: 212.03 g/mol
InChI Key: KEHVGOVPDSPAOK-UHFFFAOYSA-N
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Description

3-Iodo-2,2-dimethyloxetane is an organic compound with the molecular formula C5H9IO. It is a member of the oxetane family, which are four-membered cyclic ethers. The presence of an iodine atom and two methyl groups on the oxetane ring makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2,2-dimethyloxetane typically involves the iodination of 2,2-dimethyloxetane. One common method is the electrophilic halocyclization of alcohols, where an iodine source is used to introduce the iodine atom into the oxetane ring . This reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2,2-dimethyloxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-2,2-dimethyloxetane, while oxidation with m-CPBA could produce this compound oxide .

Scientific Research Applications

3-Iodo-2,2-dimethyloxetane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Iodo-2,2-dimethyloxetane exerts its effects depends on the specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

3-Iodo-2,2-dimethyloxetane can be compared with other oxetane derivatives, such as:

Properties

IUPAC Name

3-iodo-2,2-dimethyloxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c1-5(2)4(6)3-7-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHVGOVPDSPAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CO1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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